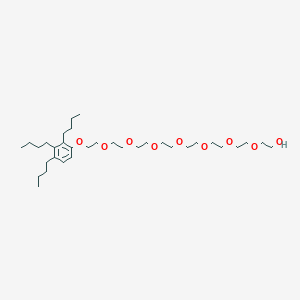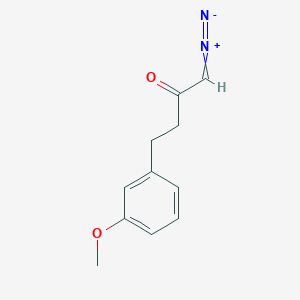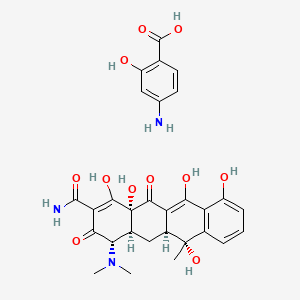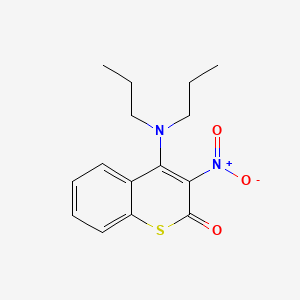![molecular formula C18H17Cl3O4 B14455345 Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate CAS No. 68533-85-7](/img/structure/B14455345.png)
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to selectively kill broad-leaf weeds without harming monocotyledonous crops like wheat and maize .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate typically involves the esterification of 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Applications De Recherche Scientifique
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Widely used in agricultural formulations to control broad-leaf weeds
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is unique due to its specific structural configuration, which provides a distinct mode of action and selectivity compared to other phenoxy herbicides. Its ester functional group also contributes to its unique chemical properties and reactivity .
Propriétés
Numéro CAS |
68533-85-7 |
|---|---|
Formule moléculaire |
C18H17Cl3O4 |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate |
InChI |
InChI=1S/C18H17Cl3O4/c1-3-15(18(22)23-4-2)25-17-10-12(6-7-13(17)20)24-16-8-5-11(19)9-14(16)21/h5-10,15H,3-4H2,1-2H3 |
Clé InChI |
RAOHYJUPUNBPDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



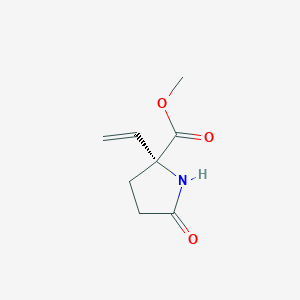
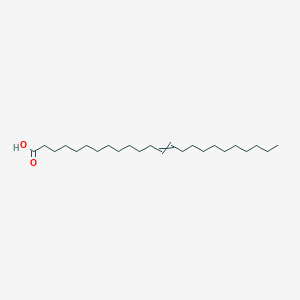
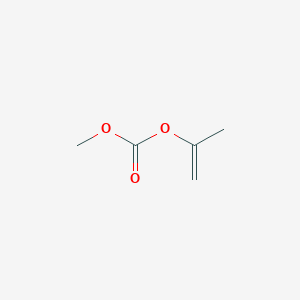
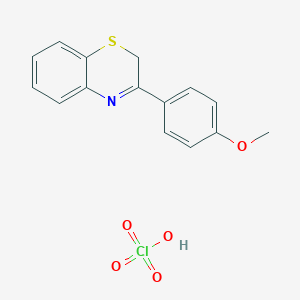
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)

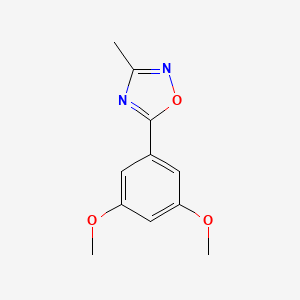
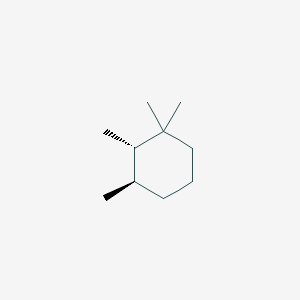
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
